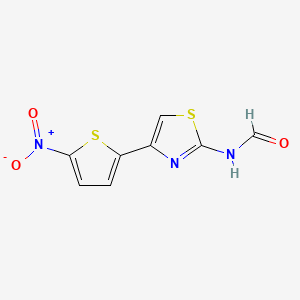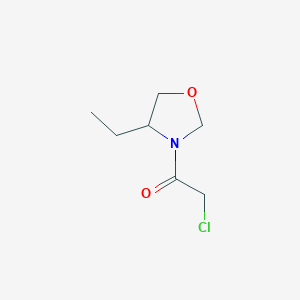![molecular formula C23H34N2O B13941209 Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- CAS No. 57202-29-6](/img/structure/B13941209.png)
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is an aromatic heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves the reaction of appropriate substituted benzaldehydes with malononitrile and ammonium acetate under reflux conditions. The reaction is catalyzed by piperidine, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent.
Thiopyrimidine: Contains sulfur in place of one nitrogen atom
Uniqueness
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and hexyl groups contribute to its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications .
Propiedades
Número CAS |
57202-29-6 |
|---|---|
Fórmula molecular |
C23H34N2O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(4-heptoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clave InChI |
AEEUYSFCGITNNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















